2-(Hydroxymethyl)-6-methylocta-2,6-dienedial
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Overview
Description
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial is an organic compound characterized by its unique structure, which includes both hydroxymethyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-6-methylocta-2,6-dienedial can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with formaldehyde under basic conditions. The reaction typically requires a catalyst to facilitate the formation of the hydroxymethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methylocta-2,6-dienedial involves its interaction with specific molecular targets. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Hydroxymethylfurfural: Shares the hydroxymethyl group and is derived from sugars.
2,5-Diformylfuran: Contains aldehyde groups and is used in similar applications.
2,5-Bis(hydroxymethyl)furan: Similar structure with hydroxymethyl groups and used in polymer production.
Uniqueness
2-(Hydroxymethyl)-6-methylocta-2,6-dienedial is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
95575-92-1 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-methylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O3/c1-9(5-6-11)3-2-4-10(7-12)8-13/h4-7,13H,2-3,8H2,1H3 |
InChI Key |
NOTKBCMFPTXDMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CCC=C(CO)C=O |
Origin of Product |
United States |
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